molecular formula C24H29N5O4S B10827111 7Wvz3C3pmq CAS No. 187162-97-6

7Wvz3C3pmq

Cat. No.: B10827111
CAS No.: 187162-97-6
M. Wt: 483.6 g/mol
InChI Key: UBCBHGGCRITWCL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of L-375052 involves several key steps:

    Cyclization: Acetyl cyclopropane is reacted with 2-nitroacetamide and formamide dimethylacetal in the presence of p-toluenesulfonic acid to form nitro-pyridinone.

    Reduction: The nitro-pyridinone is reduced using hydrogen over palladium on carbon to yield 3-amino-6-propylpyridin-2(1H)-one.

    Protection: The amino group is protected with benzyl chloroformate to form a carbamate.

    Condensation: The carbamate is condensed with tert-butyl bromoacetate using sodium hydride in tetrahydrofuran to produce a substituted acetate ester.

    Deprotection: The ester is deprotected by hydrogenolysis with hydrogen over palladium on carbon in ethyl acetate to yield an intermediate with a free amino group.

    Sulfonamide Formation: The intermediate is treated with benzylsulfonyl chloride and pyridine to form a sulfonamide.

    Hydrolysis: The ester group is hydrolyzed with hydrochloric acid in ethyl acetate to produce a carboxylic acid.

    Final Condensation: The carboxylic acid is condensed with pyridylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to form the final carboxamide.

Chemical Reactions Analysis

L-375052 undergoes various chemical reactions, including:

Scientific Research Applications

L-375052 has several scientific research applications:

Mechanism of Action

L-375052 exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, L-375052 prevents the formation of blood clots, making it a valuable therapeutic agent for conditions like thromboembolism .

Comparison with Similar Compounds

L-375052 is unique among thrombin inhibitors due to its improved pharmacokinetic properties. Similar compounds include:

L-375052 stands out due to its specific structural modifications that enhance its stability and bioavailability, making it a promising candidate for further development in thromboembolic therapy.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

187162-97-6

Molecular Formula

C24H29N5O4S

Molecular Weight

483.6 g/mol

IUPAC Name

N-[(6-amino-2-methylpyridin-3-yl)methyl]-2-[3-(benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetamide

InChI

InChI=1S/C24H29N5O4S/c1-3-7-20-11-12-21(28-34(32,33)16-18-8-5-4-6-9-18)24(31)29(20)15-23(30)26-14-19-10-13-22(25)27-17(19)2/h4-6,8-13,28H,3,7,14-16H2,1-2H3,(H2,25,27)(H,26,30)

InChI Key

UBCBHGGCRITWCL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C(=O)N1CC(=O)NCC2=C(N=C(C=C2)N)C)NS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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